molecular formula C6H11ClF3N B13544813 2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride

2-Methyl-5-(trifluoromethyl)pyrrolidinehydrochloride

Cat. No.: B13544813
M. Wt: 189.60 g/mol
InChI Key: QYCJJDIYWHPLGE-UHFFFAOYSA-N
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Description

2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methyl group at the second position and a trifluoromethyl group at the fifth position The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an aldehyde or ketone, the pyrrolidine ring can be formed through a cyclization reaction. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve crystallization or recrystallization techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Properties

Molecular Formula

C6H11ClF3N

Molecular Weight

189.60 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H10F3N.ClH/c1-4-2-3-5(10-4)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H

InChI Key

QYCJJDIYWHPLGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1)C(F)(F)F.Cl

Origin of Product

United States

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